4-benzyl-1-((2,5-dimethylbenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core fused with a quinazoline scaffold. Its structure includes a benzyl group at position 4, a (2,5-dimethylbenzyl)thio substituent at position 1, and an N-isopropyl carboxamide moiety at position 6. The 5-oxo-4,5-dihydro moiety confers partial saturation to the quinazoline ring, influencing its conformational flexibility and binding interactions. The compound’s IUPAC name and registry number (1111197-44-4) confirm its unique identity among triazoloquinazoline derivatives .
Properties
Molecular Formula |
C29H29N5O2S |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-benzyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C29H29N5O2S/c1-18(2)30-26(35)22-12-13-24-25(15-22)34-28(33(27(24)36)16-21-8-6-5-7-9-21)31-32-29(34)37-17-23-14-19(3)10-11-20(23)4/h5-15,18H,16-17H2,1-4H3,(H,30,35) |
InChI Key |
CKPSFURURWGRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the dimethylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the dimethylphenyl group to the core structure.
Formation of the carboxamide group: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced carbonyl groups.
Scientific Research Applications
4-benzyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Triazoloquinazolines and Related Heterocycles
The target compound shares structural homology with other triazoloquinazoline derivatives, such as Temozolomide (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid), a clinically used alkylating agent. Both feature fused heterocyclic cores with carboxamide substituents, but Temozolomide lacks the thioether and benzyl groups present in the target compound. These substituents in the target molecule may enhance lipophilicity and target binding compared to Temozolomide’s simpler structure .
Thiadiazole Derivatives Compounds like 4-phenyl-5-arylthio-1,2,3-thiadiazoles (e.g., 6a-j from ) share functional similarities, particularly the arylthio group. However, the thiadiazole core differs from the triazoloquinazoline system, resulting in distinct electronic properties and metabolic stability.
Pharmacological and Physicochemical Properties
Pharmacodynamic Comparisons
- Target Compound vs. Temozolomide: While Temozolomide acts as a DNA alkylating agent via its imidazotetrazinone ring, the target compound’s mechanism is unconfirmed but hypothesized to involve kinase inhibition due to its triazoloquinazoline core. The bulky benzyl and thioether groups may restrict blood-brain barrier penetration compared to Temozolomide’s smaller structure .
- Target Compound vs. Thiadiazoles: Thiadiazoles (e.g., 6a-j) often exhibit antimicrobial or anti-inflammatory activity.
Research Findings and Limitations
- Structural Advantages : The benzyl and thioether groups in the target compound may improve binding to hydrophobic pockets in target proteins, but this remains untested.
- Gaps in Data: No direct pharmacological data (e.g., IC₅₀ values, toxicity profiles) are available for the target compound. Comparisons rely on structural inferences and known behaviors of analogous scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
